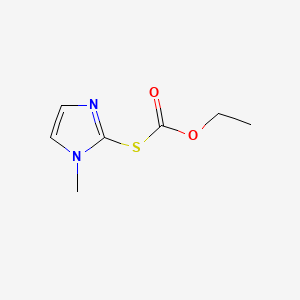
O-Ethyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Ethyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.231 g/mol . This compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate typically involves the reaction of ethyl chloroformate with 1-methyl-1H-imidazole-2-thiol under basic conditions. The reaction proceeds as follows:
Starting Materials: Ethyl chloroformate and 1-methyl-1H-imidazole-2-thiol.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The ethyl chloroformate is added dropwise to a solution of 1-methyl-1H-imidazole-2-thiol in an appropriate solvent (e.g., dichloromethane) at low temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Using large-scale reactors to handle bulk quantities of starting materials.
Continuous Stirring: Ensuring continuous stirring and temperature control to maintain reaction efficiency.
Purification: Employing purification techniques such as recrystallization or column chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
O-Ethyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate undergoes various chemical reactions, including:
Oxidation: The thiocarbonate group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonate group to thiols or thioethers.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
O-Ethyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-Ethyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.
Modulate Pathways: Affect various biochemical pathways by interacting with key proteins and receptors.
Comparison with Similar Compounds
Similar Compounds
O-Ethyl S-(1H-imidazol-2-yl) thiocarbonate: Lacks the methyl group on the imidazole ring.
O-Methyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate: Has a methyl group instead of an ethyl group.
O-Ethyl S-(1-methyl-1H-benzimidazol-2-yl) thiocarbonate: Contains a benzimidazole ring instead of an imidazole ring.
Uniqueness
O-Ethyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
497-98-3 |
|---|---|
Molecular Formula |
C7H10N2O2S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
ethyl (1-methylimidazol-2-yl)sulfanylformate |
InChI |
InChI=1S/C7H10N2O2S/c1-3-11-7(10)12-6-8-4-5-9(6)2/h4-5H,3H2,1-2H3 |
InChI Key |
IMXYRSSHUQHQBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)SC1=NC=CN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



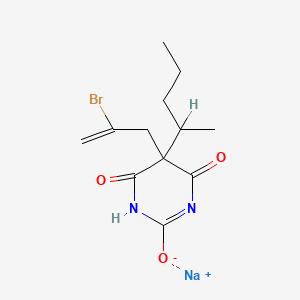
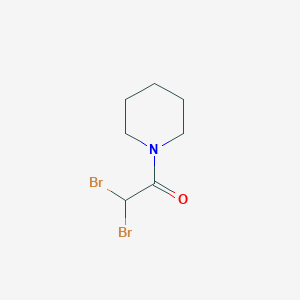
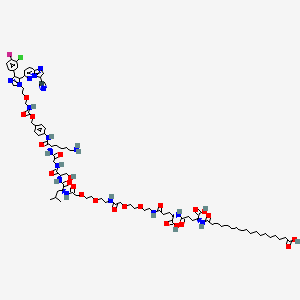
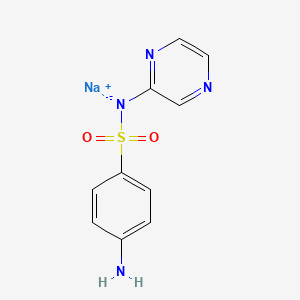
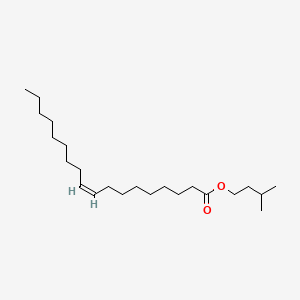

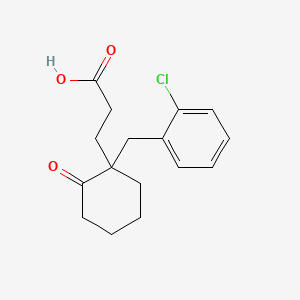
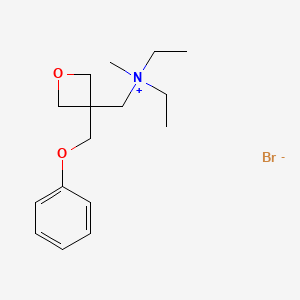
![2,4-Dichloro-1-({2-[(2,4-dichlorophenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14753275.png)
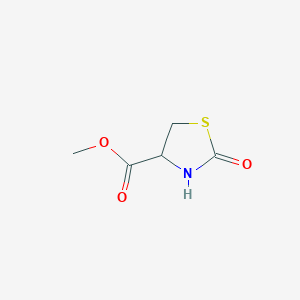
![2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol](/img/structure/B14753285.png)
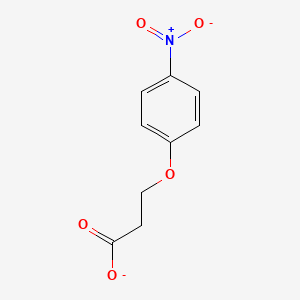
![Tris[4-(trifluoromethyl)phenyl]arsane](/img/structure/B14753304.png)
